Molecular Weight and Steric Bulk Comparison
The target terphenyl oxazoline (MW 327.42 g·mol⁻¹) is 76.1 Da heavier than the biphenyl analog 2-(biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole (MW 251.32 g·mol⁻¹, CAS 57598-40-0) and 152.2 Da heavier than the parent phenyl oxazoline 4,4-dimethyl-2-phenyl-2-oxazoline (MW 175.23 g·mol⁻¹, CAS 19312-06-2), representing a 30% and 87% mass increase respectively . This mass increment is accompanied by an additional aromatic ring that sterically shields the oxazoline nitrogen, a feature that modulates metal-coordination geometry and catalyst resting-state stability in cross-coupling applications [1].
| Evidence Dimension | Molecular weight (MW, g·mol⁻¹) and steric profile |
|---|---|
| Target Compound Data | MW = 327.42 g·mol⁻¹; three aromatic rings in ortho-terphenyl arrangement |
| Comparator Or Baseline | Comparator 1: 2-(biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole, MW = 251.32 g·mol⁻¹, two aromatic rings. Comparator 2: 4,4-dimethyl-2-phenyl-2-oxazoline, MW = 175.23 g·mol⁻¹, one aromatic ring. |
| Quantified Difference | ΔMW = +76.1 g·mol⁻¹ (+30%) vs. biphenyl analog; +152.2 g·mol⁻¹ (+87%) vs. phenyl analog |
| Conditions | Calculated from molecular formulas (C₂₃H₂₁NO vs. C₁₇H₁₇NO and C₁₁H₁₃NO) |
Why This Matters
The significantly higher molecular weight and larger steric footprint directly impact catalyst loading calculations, solubility in non-polar solvents, and steric discrimination in asymmetric transformations, making the terphenyl oxazoline the preferred choice when bulky ligand environments are required.
- [1] Gutierrez, D. A.; Lee, W.-C. C.; Shen, Y.; Li, J. J. Palladium-Catalyzed Electrophilic C–H Fluorination of Arenes Using Oxazoline as a Removable Directing Group. Tetrahedron Lett. 2016, 57 (48), 5372–5376. https://doi.org/10.1016/j.tetlet.2016.10.079. View Source
